molecular formula C16H21NO2 B8113429 (r)-1-(Benzyloxy)-3-(cyclopentylmethyl)azetidin-2-one

(r)-1-(Benzyloxy)-3-(cyclopentylmethyl)azetidin-2-one

Cat. No.: B8113429
M. Wt: 259.34 g/mol
InChI Key: CFKIMORMCNMCNO-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of ®-1-(Benzyloxy)-3-(cyclopentylmethyl)azetidin-2-one typically involves the formation of the azetidin-2-one ring followed by the introduction of the benzyloxy and cyclopentylmethyl groups. One common synthetic route involves the cyclization of suitable precursors under specific reaction conditions. For instance, the radical anions of azetidin-2-ones can be generated by UV-irradiation in the presence of triethylamine, leading to ring-splitting and subsequent formation of the desired compound . Industrial production methods may involve optimized reaction conditions and the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

®-1-(Benzyloxy)-3-(cyclopentylmethyl)azetidin-2-one undergoes various types of chemical reactions, including:

Scientific Research Applications

®-1-(Benzyloxy)-3-(cyclopentylmethyl)azetidin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-1-(Benzyloxy)-3-(cyclopentylmethyl)azetidin-2-one involves the interaction of its azetidin-2-one ring with specific molecular targets. The strain energy associated with the four-membered ring facilitates selective bond cleavage and subsequent transformations. This reactivity is exploited in various synthetic methodologies to produce diverse structural types of target molecules . The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the azetidin-2-one ring.

Comparison with Similar Compounds

Similar compounds to ®-1-(Benzyloxy)-3-(cyclopentylmethyl)azetidin-2-one include other azetidin-2-ones with different substituents. These compounds share the common four-membered cyclic lactam structure but differ in their substituent groups, which impart unique properties and reactivities. Examples of similar compounds include:

  • Azetidin-2-one derivatives with aromatic substituents.
  • Azetidin-2-one derivatives with aliphatic substituents.
  • β-lactam antibiotics with varying side chains . The uniqueness of ®-1-(Benzyloxy)-3-(cyclopentylmethyl)azetidin-2-one lies in its specific substituent groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3R)-3-(cyclopentylmethyl)-1-phenylmethoxyazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c18-16-15(10-13-6-4-5-7-13)11-17(16)19-12-14-8-2-1-3-9-14/h1-3,8-9,13,15H,4-7,10-12H2/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKIMORMCNMCNO-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC2CN(C2=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)C[C@@H]2CN(C2=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.